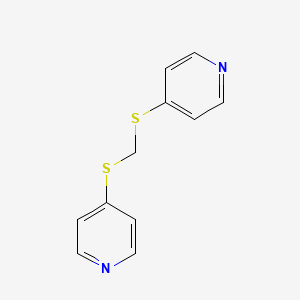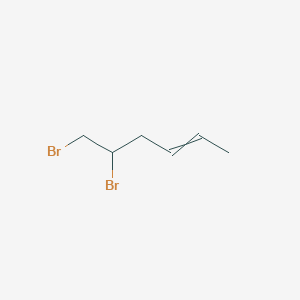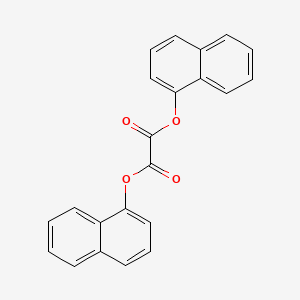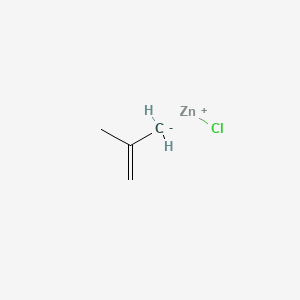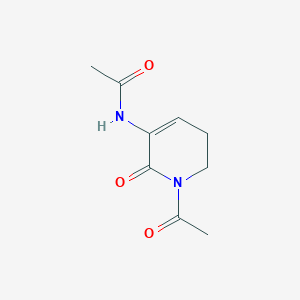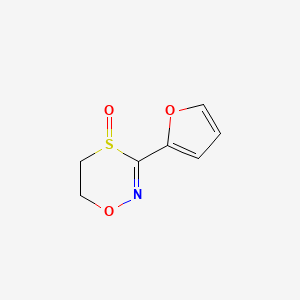
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is a heterocyclic compound that features a furan ring fused with an oxathiazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of furan derivatives with suitable sulfur and nitrogen-containing reagents. One common method involves the cyclization of furan-2-carboxylic acid derivatives with thionyl chloride and ammonia under controlled conditions . Another approach includes the use of furan-2-ylmethylamine and sulfur dioxide in the presence of a base to form the desired oxathiazinone ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Functionalized furan derivatives
Applications De Recherche Scientifique
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or inhibit protein synthesis, resulting in the death of bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2-ylmethylamine
- 5-Hydroxymethylfurfural
Uniqueness
3-(Furan-2-yl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its fused oxathiazinone ring, which imparts distinct chemical and biological properties. Unlike other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
90853-56-8 |
|---|---|
Formule moléculaire |
C7H7NO3S |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3-(furan-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C7H7NO3S/c9-12-5-4-11-8-7(12)6-2-1-3-10-6/h1-3H,4-5H2 |
Clé InChI |
RMBQXZCPNBDLNG-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)C(=NO1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
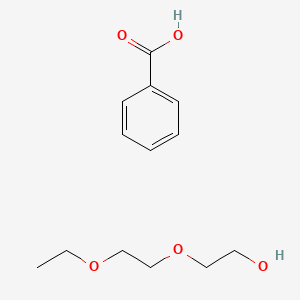
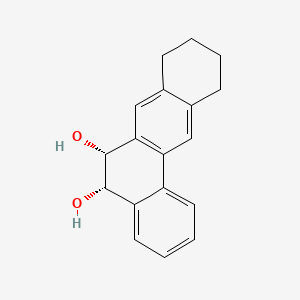
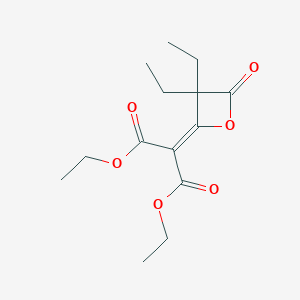
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
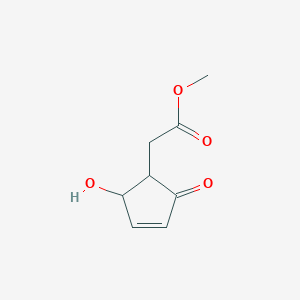
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)

